molecular formula C16H11Cl2NO3S B239492 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate

Katalognummer: B239492
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: HQJHOBANXABPTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with the molecular formula C16H11Cl2NO3S. It is known for its unique structure, which combines a quinoline moiety with a dichloromethylbenzenesulfonate group.

Eigenschaften

Molekularformel

C16H11Cl2NO3S

Molekulargewicht

368.2 g/mol

IUPAC-Name

quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

InChI

InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3

InChI-Schlüssel

HQJHOBANXABPTB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Kanonische SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of 8-hydroxyquinoline and 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction Reactions: The compound can be reduced to form different quinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds .

Wissenschaftliche Forschungsanwendungen

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. These interactions make it a promising candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A basic structure similar to 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate but lacks the sulfonate group.

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the sulfonate group.

    2,4-Dichloro-5-methylbenzenesulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.

Uniqueness

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and exhibit potential therapeutic effects that are not observed in its individual components .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.